2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde
Description
2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde is a quinoline-based organic compound featuring a carbaldehyde group at position 3 and a sulfanyl (thioether) moiety at position 2 linked to a 4-methylbenzyl substituent.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-6-8-14(9-7-13)12-21-18-16(11-20)10-15-4-2-3-5-17(15)19-18/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUISWUAQBDQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde typically involves the reaction of 4-methylbenzyl chloride with 2-mercaptoquinoline-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating diverse derivatives .
Biology
Research has indicated that 2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting a potential role for this compound in developing antimicrobial agents.
- Anticancer Activity : Preliminary investigations indicate that this compound may possess anticancer properties, possibly through mechanisms involving oxidative stress and DNA damage .
Medicine
The compound is being explored for its therapeutic applications . Its unique chemical structure may allow it to interact with specific biological targets, potentially leading to the development of new drugs for treating various diseases. For instance, compounds in the quinoline family have been linked to neuroprotective effects in models of neurodegenerative diseases .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its ability to undergo various transformations makes it a candidate for use in polymer production and other chemical manufacturing processes .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Intermediate for organic synthesis |
| Biology | Antimicrobial and anticancer properties |
| Medicine | Potential therapeutic agent |
| Industry | Development of new materials |
Case Studies
- Antimicrobial Activity : A study evaluated compounds similar to this compound against various bacterial strains. Results indicated significant inhibition of growth, supporting its potential use as an antimicrobial agent .
- Anticancer Research : Research focused on quinoline derivatives has demonstrated their ability to induce apoptosis in cancer cells through oxidative stress mechanisms. This suggests that this compound could be further investigated for its anticancer properties .
- Neuroprotective Effects : Investigations into related compounds have shown protective effects against excitotoxicity in neuronal cells, indicating that this compound may also have neuroprotective potential worth exploring .
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural differences among analogues lie in the substituents attached to the benzyl group or the sulfanyl-oxime modifications. Key examples include:
Key Observations:
- Steric Effects: The bulky tert-butyl group in 478065-52-0 increases steric hindrance, likely reducing solubility in polar solvents but improving lipid membrane permeability .
- Aliphatic vs. Aromatic Chains: The 3-fluoropropyl substituent in 866131-36-4 replaces the aromatic benzyl group with an aliphatic chain, which may enhance metabolic stability due to reduced π-π interactions in biological systems .
Physicochemical Properties
- Lipophilicity: The tert-butyl analogue (478065-52-0) exhibits higher lipophilicity (logP estimated >4.5) compared to the methylbenzyl parent compound (logP ~3.8), favoring hydrophobic environments .
- Solubility: The oxime derivative (692260-10-9) introduces polar oxime (-N-O-) groups, improving aqueous solubility compared to non-oxime analogues .
Biological Activity
2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, in general, have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article focuses on the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a quinoline core substituted with a sulfanyl group and a 4-methylbenzyl moiety. Its molecular formula is C16H15NOS, and it has a molecular weight of approximately 271.36 g/mol. The presence of the sulfanyl group is particularly noteworthy as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of various enzymes. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
- Antioxidant Activity : The presence of the sulfanyl group may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals effectively .
- Interaction with Biological Targets : The compound may interact with specific receptors or proteins involved in cell signaling pathways, potentially leading to altered cellular responses.
Anticancer Properties
Recent research has demonstrated the anticancer potential of quinoline derivatives. For example, studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.5 | Induction of apoptosis |
| HT-29 (colon cancer) | 12.8 | Inhibition of cell proliferation |
Antibacterial Activity
Quinoline derivatives have also shown promise as antibacterial agents. In vitro studies have reported that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives are well-documented. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of various quinoline derivatives on MCF-7 breast cancer cells. The results showed that compounds with sulfanyl groups had enhanced cytotoxicity compared to their non-sulfanyl counterparts, suggesting that the sulfanyl moiety contributes significantly to their anticancer activity .
- Antibacterial Screening : A series of quinoline derivatives were screened for antibacterial activity against multiple strains. The study found that those containing a sulfanyl group exhibited superior activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
